molecular formula C9H9FS B13087759 4-fluoro-2,3-dihydro-1H-indene-1-thiol

4-fluoro-2,3-dihydro-1H-indene-1-thiol

Cat. No.: B13087759
M. Wt: 168.23 g/mol
InChI Key: VBWKOUPIBXWPEK-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dihydro-1H-indene-1-thiol is an organic compound with the molecular formula C9H9FS It is a derivative of indene, featuring a fluorine atom at the 4-position and a thiol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2,3-dihydro-1H-indene-1-thiol typically involves the introduction of a fluorine atom and a thiol group onto the indene backbone. One common method involves the fluorination of 2,3-dihydro-1H-indene followed by thiolation. The reaction conditions often include the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and thiolating agents like thiourea or hydrogen sulfide under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and thiolation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,3-dihydro-1H-indene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

4-Fluoro-2,3-dihydro-1H-indene-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-fluoro-2,3-dihydro-1H-indene-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2,3-dihydro-1H-indene-1-amine
  • 4-Fluoro-2,3-dihydro-1H-indene-1-ol
  • 2,3-Dihydro-1H-indene-1-thiol

Uniqueness

4-Fluoro-2,3-dihydro-1H-indene-1-thiol is unique due to the presence of both a fluorine atom and a thiol group on the indene backbone. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9FS

Molecular Weight

168.23 g/mol

IUPAC Name

4-fluoro-2,3-dihydro-1H-indene-1-thiol

InChI

InChI=1S/C9H9FS/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2

InChI Key

VBWKOUPIBXWPEK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1S)C=CC=C2F

Origin of Product

United States

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